ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate
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Overview
Description
Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a thiophene ring fused with a cyclopentane ring, along with functional groups such as an amino group, a cyano group, and an ester group. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, with a thiophene derivative. This reaction is often catalyzed by a base such as sodium ethoxide in ethanol.
Nitrile Formation: The resulting intermediate undergoes a reaction with a nitrile source, such as malononitrile, under basic conditions to introduce the cyano group.
Amination: The cyano intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the ester group is introduced through esterification with ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-cyano-4H-thiophene-4-carboxylate: Similar structure but lacks the cyclopentane ring.
2-Amino-3-cyano-4H-pyran-4-carboxylate: Contains a pyran ring instead of a thiophene ring.
Ethyl 2-amino-3-cyano-4H-pyridine-4-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)6-3-4-8-9(6)7(5-12)10(13)16-8/h6H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYACUFYJOZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C(=C(S2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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